molecular formula C22H19N5O3 B2449542 N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 863446-75-7

N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No. B2449542
CAS RN: 863446-75-7
M. Wt: 401.426
InChI Key: URWFXQIMZXENON-UHFFFAOYSA-N
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Description

The compound “N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide” is a complex organic molecule. It contains a pyrazolopyrimidine core, which is a type of heterocyclic aromatic organic compound. Pyrazolopyrimidines are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine ring attached to a phenyl ring via an acetamide linkage. The phenyl ring carries an acetyl group at the para position .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could undergo a variety of chemical reactions. The reactivity of the compound would be influenced by factors such as the electron-donating or withdrawing nature of the substituents, steric hindrance, and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antitumor Activity

N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide and its derivatives have been extensively studied for their antitumor activities. A notable study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against human breast adenocarcinoma cell lines. Among these derivatives, certain compounds demonstrated mild to moderate antitumor activity, highlighting their potential as therapeutic agents in cancer treatment (El-Morsy, El-Sayed, & Abulkhair, 2017). Another study focused on designing and synthesizing various 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, testing their anticancer activity on a panel of 60 cancer cell lines. This effort identified compounds with appreciable cancer cell growth inhibition, underscoring the potential of these derivatives in developing new anticancer agents (Al-Sanea, Parambi, Shaker, et al., 2020).

Coordination Complexes and Antioxidant Activity

Research into the synthesis and characterization of coordination complexes derived from pyrazole-acetamide has also been conducted. One study created novel Co(II) and Cu(II) coordination complexes with pyrazole-acetamide derivatives, analyzing their self-assembly processes influenced by hydrogen bonding. These complexes exhibited significant antioxidant activity, demonstrating the versatility of pyrazole-acetamide derivatives in developing compounds with potential therapeutic applications, including as antioxidants (Chkirate, Fettach, Karrouchi, et al., 2019).

Novel Syntheses and Antimicrobial Activity

The exploration of new synthetic pathways has led to the creation of diverse heterocyclic compounds incorporating the pyrazolo[3,4-d]pyrimidine motif. Studies have synthesized novel derivatives and evaluated their antimicrobial activities, contributing to the search for new antimicrobial agents. For instance, the development of thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, starting from 4-acetamide pyrazolone, has provided compounds with promising biological activities against various microorganisms, further demonstrating the chemical versatility and potential biomedical applications of these derivatives (Aly, Saleh, & Elhady, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Pyrazolopyrimidines are known to interact with various biological targets, but without specific information, it’s hard to predict the exact mechanism of action .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. Given the known activities of pyrazolopyrimidines, potential areas of interest could include medicinal chemistry, drug discovery, and the study of biological pathways .

properties

IUPAC Name

N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-14-3-9-18(10-4-14)27-21-19(11-24-27)22(30)26(13-23-21)12-20(29)25-17-7-5-16(6-8-17)15(2)28/h3-11,13H,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWFXQIMZXENON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

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